Cyslabdan

Antimicrobial Potentiation MRSA Imipenem

MRSA resistance research requires clean FemA probes without confounding intrinsic activity. Cyslabdan (CAS 956507-17-8), a labdane-type diterpene from Streptomyces sp. K04-0144, selectively inhibits FemA (not FemB/FemX) to disrupt pentaglycine bridge synthesis, potentiating imipenem >1000-fold against MRSA (standalone MIC 64 μg/mL). • FemA-selective: clean tool to dissect bridge biosynthesis. • SAR benchmark: congeners B/C show markedly lower activity, validating scaffold specificity. • Supply: >98% purity solid, -20°C storage, ambient/blue ice shipping.

Molecular Formula C25H41NO5S
Molecular Weight 467.7 g/mol
Cat. No. B1263851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyslabdan
Synonymscyslabdan
Molecular FormulaC25H41NO5S
Molecular Weight467.7 g/mol
Structural Identifiers
SMILESCC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C
InChIInChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1
InChIKeyPSUMRJNLBIVEFF-RIVHMUOTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyslabdan: β-Lactam Potentiator Against MRSA


Cyslabdan is a labdane-type diterpene natural product, first isolated from the culture broth of Streptomyces sp. K04-0144, that functions as a potent and selective potentiator of β-lactam antibiotics, particularly carbapenems like imipenem, against methicillin-resistant Staphylococcus aureus (MRSA) [1]. Chemically, it is characterized by a labdane diterpene skeleton linked via a thioether bond to an N-acetylcysteine moiety, a unique structural feature among microbial secondary metabolites [2]. Critically, cyslabdan possesses almost no intrinsic antibacterial activity (MIC = 64 μg/mL against MRSA) but acts by inhibiting the FemA protein, a key enzyme in the synthesis of the pentaglycine interpeptide bridge within the MRSA cell wall, thereby restoring the efficacy of β-lactams [3].

Cyslabdan: Irreplaceable by In-Class Analogs


The potentiation of β-lactams against MRSA by cyslabdan is not a general property shared by all labdane diterpenes, nor is it a common feature of β-lactam potentiators. Its unique mechanism, targeting FemA to disrupt pentaglycine bridge synthesis, is distinct from β-lactamase inhibitors (e.g., clavulanic acid) or PBP2a-binding agents [1]. Furthermore, the potentiation effect is highly specific to β-lactams, especially carbapenems, and is not observed with other antibiotic classes like vancomycin, tetracycline, or ciprofloxacin [2]. Critically, even minor structural modifications within the cyslabdan scaffold lead to a significant reduction in potentiation activity, as evidenced by the markedly lower fold-potentiation of its natural congeners, cyslabdans B and C [3]. These factors collectively demonstrate that cyslabdan cannot be substituted by generic or related compounds without a substantial loss of its unique pharmacological profile.

Cyslabdan: Comparative Evidence Guide


Imipenem Potentiation in MRSA

Cyslabdan, when combined with imipenem, dramatically reduces the minimum inhibitory concentration (MIC) of imipenem against MRSA. The MIC of imipenem alone is 16 μg/mL, but in the presence of cyslabdan, it drops to 0.015–0.03 μg/mL, representing a potentiation factor of over 1000-fold [1]. This effect is orders of magnitude greater than that observed for other β-lactam potentiators.

Antimicrobial Potentiation MRSA Imipenem

Selective Carbapenem Potentiation

Cyslabdan's potentiating activity is highly selective for β-lactam antibiotics. It does not enhance the activity of antibiotics from other major classes, such as vancomycin, tetracycline, or ciprofloxacin [1]. Among β-lactams, its effect is most pronounced with carbapenems like imipenem, showing a clear structure-activity relationship that distinguishes it from broad-spectrum efflux pump inhibitors or membrane permeabilizers [2].

Antibiotic Selectivity β-Lactams Carbapenems

FemA Inhibition Mechanism

Cyslabdan's mechanism of action is fundamentally different from that of other β-lactam resistance breakers. While clavulanic acid inhibits β-lactamases, and ceftobiprole binds PBP2a, cyslabdan specifically binds and inhibits the FemA enzyme in S. aureus [1]. This inhibition prevents the synthesis of the pentaglycine interpeptide bridge in the cell wall, a crucial step for cross-linking peptidoglycan strands. Cyslabdan was identified as the first microbial product to inhibit MRSA FemA [2]. In vitro enzyme assays confirmed that cyslabdan inhibits FemA activity but does not affect the related enzymes FemX or FemB [3].

FemA Inhibition MRSA Cell Wall Novel Mechanism

Cyslabdan A vs. Congeners B and C

The discovery of two natural congeners, cyslabdan B (18-hydroxy derivative) and cyslabdan C (1'-methoxy derivative), provides a direct within-class comparator. Cyslabdan A (the parent compound) potentiates imipenem activity by >1000-fold. In contrast, cyslabdan B and C are significantly less active, potentiating imipenem by only 123-fold and 533-fold, respectively [1]. This demonstrates that even minor modifications to the cyslabdan scaffold, such as adding a hydrophilic group to the decalin ring, drastically reduce its efficacy.

Cyslabdan Congeners Structure-Activity Relationship Potentiation Efficacy

Cyslabdan Research & Industrial Applications


FemA Target Validation in MRSA

Cyslabdan serves as an essential chemical probe for studying FemA function in S. aureus cell wall biosynthesis. Its specific inhibition of FemA, without affecting FemB or FemX, provides a clean tool to dissect the contributions of each enzyme in the pentaglycine bridge synthesis pathway [1]. Researchers can use cyslabdan to validate FemA as a druggable target and investigate downstream effects on peptidoglycan composition and cell viability in MRSA.

Synergistic Combination Screening

Given its potent and highly selective potentiation of carbapenems against MRSA (>1000-fold reduction in MIC), cyslabdan is an ideal candidate for use as a reference compound in high-throughput screening assays designed to discover novel β-lactam potentiators [2]. It can be used to benchmark the efficacy of new chemical entities and to investigate the potential of triple-drug combinations involving cyslabdan, a β-lactam, and another potentiator with a different mechanism.

Medicinal Chemistry Optimization

The structure-activity relationship data from the cyslabdan A/B/C series highlights the importance of the labdane core and the specific substitution pattern for potent FemA inhibition [3]. Cyslabdan A is the optimal starting point for medicinal chemistry programs aiming to improve upon its pharmacokinetic properties or develop analogs with enhanced in vivo efficacy, as any modification must be carefully evaluated against the >1000-fold baseline activity.

Technical Documentation Hub

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32 linked technical documents
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